

# Analytical Standards for 4-Phenylbutylamine: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of **4-Phenylbutylamine**. The methodologies outlined are essential for quality control, purity assessment, and regulatory compliance in research and drug development settings.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **4-Phenylbutylamine** is presented below.

Property	Value	Reference
IUPAC Name	4-phenylbutan-1-amine	[1]
CAS Number	13214-66-9	[2]
Molecular Formula	C10H15N	[2][3]
Molecular Weight	149.23 g/mol	[1]
Boiling Point	123-124 °C at 17 mm Hg	[4]
Density	0.944 g/mL at 25 °C	[4]
Refractive Index	n20/D 1.519	[4]
pKa (Basic)	10.5	[1]



# High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Application Note: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of **4-Phenylbutylamine** and quantifying any impurities. A reverse-phase method is commonly employed, providing robust and reproducible results. For sensitive detection, especially in complex matrices, pre-column derivatization can be utilized to enhance UV absorbance or fluorescence.

### **Experimental Protocol: HPLC Purity Analysis**

Objective: To determine the purity of a **4-Phenylbutylamine** sample and quantify impurities.

Instrumentation and Materials:

- HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV-Vis detector.
- Column: Newcrom R1 HPLC column or a similar C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[5]
- Chemicals: 4-Phenylbutylamine reference standard, Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid (for MS compatibility).[5]

**Chromatographic Conditions:** 



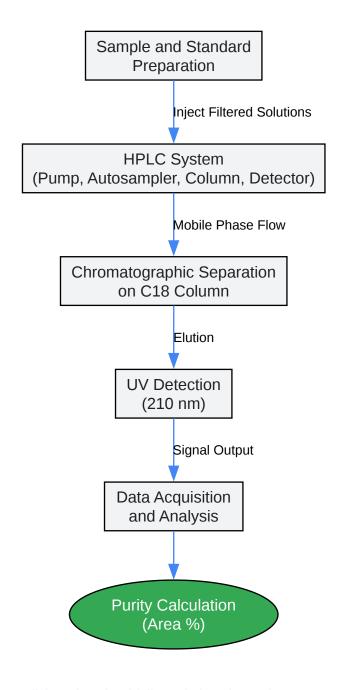
Parameter	Condition
Mobile Phase	Acetonitrile (MeCN) and water with phosphoric acid. For Mass-Spec (MS) compatibility, replace phosphoric acid with formic acid.[5]
Flow Rate	Typically 1.0 mL/min.
Column Temperature	Maintained at a constant temperature, for example, 30 °C.[6]
Detection Wavelength	210 nm.[6]
Injection Volume	10-20 μL.[6][7]

#### Solution Preparation:

- Standard Solution: Accurately weigh and dissolve the **4-Phenylbutylamine** reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.[6]
- Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase to achieve a concentration within the calibration range.
- Filter all solutions through a 0.45 μm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]





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HPLC Analysis Workflow for **4-Phenylbutylamine** Purity.

# Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Application Note: GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like **4-Phenylbutylamine**. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for



the confirmation of molecular weight and structural elucidation based on fragmentation patterns. For the hydrochloride salt, derivatization may be necessary to improve volatility.[8]

### **Experimental Protocol: GC-MS Analysis**

Objective: To confirm the identity and assess the purity of a **4-Phenylbutylamine** sample.

#### Instrumentation and Materials:

- GC-MS System: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column suitable for amine analysis (e.g., a low-bleed column with a stationary phase for basic compounds).[8]
- Chemicals: **4-Phenylbutylamine** sample, suitable solvent (e.g., methanol or dichloromethane), derivatizing agent if needed (e.g., TFAA or BSTFA).[8]

#### GC-MS Conditions:

Parameter	Condition
Oven Program	Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.  This should be optimized.[8]
Injector Temperature	250 °C.
Carrier Gas	Helium.
Ionization Mode	Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

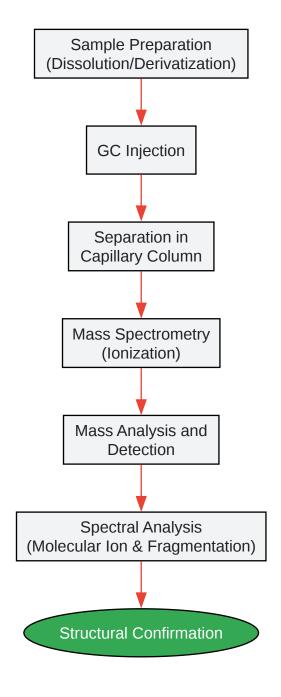
#### Sample Preparation:

- Dissolve the sample in a suitable solvent like methanol or dichloromethane.[8]
- If analyzing the hydrochloride salt or if improved peak shape is needed, derivatization may be required. Common agents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]



#### Data Acquisition and Analysis:

- Inject the prepared sample into the GC.
- Acquire the mass spectrum.
- Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of 4-Phenylbutylamine.[8]



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General Workflow for GC-MS Analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of **4-Phenylbutylamine**. Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's identity and structure.

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Analysis

Objective: To confirm the chemical structure of **4-Phenylbutylamine**.

#### Instrumentation and Materials:

- NMR Spectrometer: A 400 MHz or higher NMR spectrometer.[6]
- NMR Tubes: Standard 5 mm NMR tubes.
- Chemicals: 4-Phenylbutylamine sample, deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d<sub>6</sub>).[6][9]

#### Sample Preparation:

- Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).[6][9]
- Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition Parameters (400 MHz):



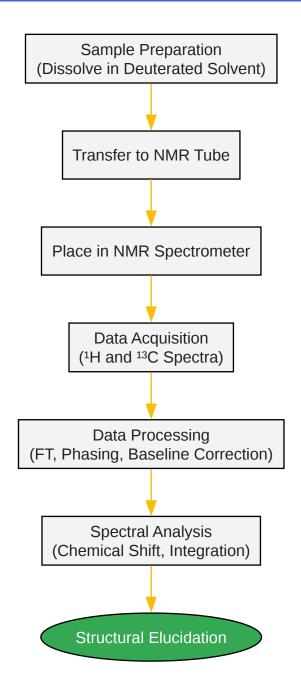
Parameter	¹H NMR Spectroscopy	<sup>13</sup> C NMR Spectroscopy
Pulse Program	Standard single-pulse	Proton-decoupled pulse sequence
Spectral Width	12-16 ppm	220-250 ppm
Acquisition Time	3-4 seconds	1-2 seconds
Relaxation Delay	2-5 seconds	2-5 seconds
Number of Scans	16-64	1024-4096
Temperature	298 K	298 K

#### Data Processing and Analysis:

- Apply an appropriate window function and perform a Fourier transform.
- Phase and baseline correct the resulting spectrum.
- Integrate the peaks in the <sup>1</sup>H spectrum and perform peak picking for both <sup>1</sup>H and <sup>13</sup>C spectra.
- Compare the obtained chemical shifts, multiplicities, and integrations with known spectra for **4-Phenylbutylamine** to confirm the structure.[9]

Reference Spectral Data: <sup>1</sup>H NMR spectral data for **4-Phenylbutylamine** is publicly available and can be used for comparison.[9] The spectrum typically shows characteristic signals for the phenyl protons and the protons of the butyl chain.





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Workflow for NMR Structural Elucidation.

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